MAH has been used in protein crystallography to modify lysine residues on proteins before crystallization. This modification can improve the solubility and stability of proteins, making them easier to crystallize for structural determination using X-ray diffraction [1].
[1] Sigma-Aldrich. Methyl acetimidate hydrochloride technical grade
MAH acts as an inhibitor of the enzyme responsible for N-methylation of phosphatidylethanolamine (PE), a type of phospholipid found in cell membranes. This inhibition allows researchers to study the role of PE methylation in various biological processes [1].
[1] Sigma-Aldrich. Methyl acetimidate hydrochloride technical grade
Methyl acetimidate hydrochloride is a chemical compound with the formula C₃H₈ClNO and a CAS number of 14777-27-6. It is classified as a hydrochloride salt of methyl acetimidate, appearing as a colorless to pale yellow liquid with a distinctive odor. This compound is known for its high reactivity and is primarily utilized in various chemical synthesis processes, particularly in the pharmaceutical industry .
As with any new compound, it is advisable to handle methyl acetimidate hydrochloride with caution due to limited information on its safety profile. Potential hazards might include:
Research on methyl acetimidate hydrochloride appears to be limited. More studies are needed to explore its:
Research indicates that methyl acetimidate hydrochloride exhibits biological activity, particularly in relation to its role as a reagent in biochemical assays. It has been utilized in studies involving enzyme inhibition and protein modification. The compound's reactivity allows it to modify amino acids, which can be useful in understanding protein structure and function .
Methyl acetimidate hydrochloride can be synthesized through several methods:
Methyl acetimidate hydrochloride finds applications across various fields:
Studies have shown that methyl acetimidate hydrochloride interacts with various biological molecules, particularly proteins and enzymes. Its ability to modify amino acid residues makes it a useful tool for investigating enzyme mechanisms and protein interactions. Research indicates that this compound can influence enzyme activity through covalent modifications, which are critical for understanding biochemical pathways .
Methyl acetimidate hydrochloride shares similarities with several other compounds, particularly those containing imidate or amine functional groups. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Methyl Acetimidate | C₃H₇NO | Parent compound; used primarily for synthesis |
Ethyl Acetimidate | C₄H₉NO | Ethyl group instead of methyl; different reactivity |
Acetamidine | C₂H₅N | Lacks the ester functionality; simpler structure |
Methylamine | CH₃NH₂ | A primary amine; less reactive than methyl acetimidate |
Methyl acetimidate hydrochloride is unique due to its specific reactivity profile and its application as a hydrochloride salt, which enhances its solubility and stability compared to its parent compound, methyl acetimidate .
Irritant